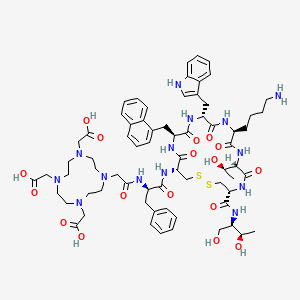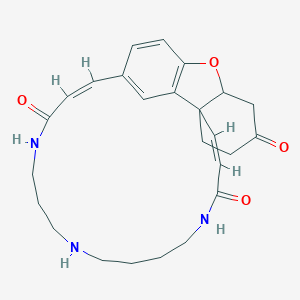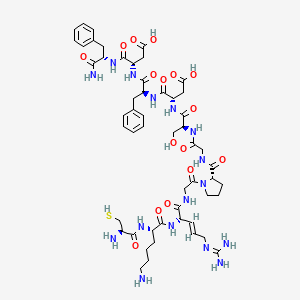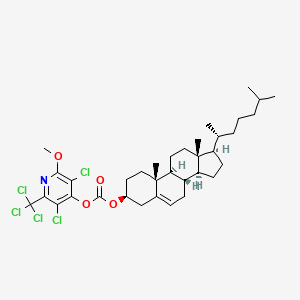
Dotanoc
Übersicht
Beschreibung
Dotanoc, also known as Gallium Ga 68 Dotatoc, is a somatostatin-2 receptor analog that is radiolabeled with gallium 68 as a positron-emitting radioisotope . It has a high affinity for somatostatin receptor subtypes 2, 3, and 5 (sst 2,3,5 ) . It is used with a PET scan (positron emission tomography) for localization of somatostatin receptor positive neuroendocrine tumors (NETs) .
Synthesis Analysis
The radiolabeled somatostatin analogue [68Ga]DOTA-NOC is synthesized in about 30 minutes with 80.3 ± 3.20 % of decay corrected radiochemical yield . The process is easily adaptable to the labeling of other peptides such as DOTA-TOC or DOTA-TATE for diagnosis or therapy .
Molecular Structure Analysis
While the exact molecular structure of Dotanoc is not explicitly mentioned in the search results, it is known that it is a somatostatin analogue . It is also known that these molecules present few differences in structural formula .
Chemical Reactions Analysis
The synthesis of Dotanoc involves the chelation of generator-produced 68 Ga-chloride by DOTANOC at elevated temperature . This process may be preceded or followed by a purification step .
Wissenschaftliche Forschungsanwendungen
1. Diagnostic Imaging in Cardiac Sarcoidosis
2. Biodistribution and Dosimetry in Neuroendocrine Tumors
A study on the biodistribution and radiation dosimetry of 68Ga-DOTANOC in patients with neuroendocrine tumors (NETs) revealed significant findings. The study showed physiological uptake of 68Ga-DOTANOC in organs like the pituitary gland, spleen, liver, and urinary tract, with kidneys having the highest absorbed dose. This information is crucial for understanding the compound's distribution in the body and its potential role in PET oncology (Pettinato et al., 2007).
3. Role in Peptide Receptor Radionuclide Therapy
A study analyzing the in vivo behavior of 177Lu-labeled peptides DOTATATE, DOTANOC, and DOTATOC used in peptide receptor radionuclide therapy (PRRNT) of NETs showed that DOTANOC had the highest uptake and mean absorbed dose in normal organs (e.g., whole body, kidney, spleen). This indicates its potential for effective therapy, although individual dosimetry is recommended due to interpatient variability (Schuchardt et al., 2013).
4
. Imaging in Neuroendocrine TumorsGallium Ga 68-DOTANOC is used in PET imaging to detect neuroendocrine tumors and metastases. Its high affinity for somatostatin receptor subtypes 2, 3, and 5, which are abundant in neuroendocrine tumors, makes it an effective tool for diagnosis and staging of these tumors. The presence of these receptor subtypes in large numbers on neuroendocrine tumors and their metastases, in contrast to their low levels in most other normal tissues, highlights the selectivity and effectiveness of Ga 68-DOTANOC in this context (Ga 68-DOTANOC, 2020).
5. Diagnostic Use in Paraganglioma/Pheochromocytoma
Gallium-68 DOTANOC, a somatostatin receptor ligand, has shown significant application in the diagnostic workflow of neuroendocrine tumors, including paraganglioma/pheochromocytoma. The compound's technically simple production, broad availability, favorable biodistribution, and advantageous dosimetry contribute to its rapid acceptance and integration into the clinical management of these tumor types (Lopci et al., 2013).
Zukünftige Richtungen
There are promising new therapies for medullary thyroid cancer already in development. Importantly, the next generation of RET-specific inhibitors designed to overcome on-target acquired resistance are already in first in human phase I study . Furthermore, combination of image-guided surgery and robot-assisted with laparoscopic surgery may reduce surgical complications in the future .
Eigenschaften
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)/t42-,43-,51+,52-,53+,54-,55-,56+,57+,62+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCJTYVWTGPGOH-OKVMNLLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H94N14O17S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dota-noc | |
CAS RN |
619300-53-7 | |
| Record name | DOTA-NOC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619300537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTA-NOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIY9GZY9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)




![Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1670817.png)


![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)



![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)
![8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[5,1-f][1,3,5]triazin-4-amine](/img/structure/B1670833.png)